molecular formula C12H12ClNOS B2714626 N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide CAS No. 2411241-65-9

N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide

Cat. No. B2714626
CAS RN: 2411241-65-9
M. Wt: 253.74
InChI Key: BRJOJNKMPBZXFL-UHFFFAOYSA-N
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Description

N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide, also known as BTCA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of benzothiophene, which is a heterocyclic aromatic compound containing sulfur and carbon atoms. BTCA has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biology.

Mechanism of Action

The mechanism of action of N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide is not fully understood. However, it has been reported to act as an inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDACs have been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. By inhibiting HDACs, N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide may modulate gene expression and contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide has been reported to have anti-viral properties by inhibiting the replication of the human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. It is also relatively stable and has a long shelf-life. However, there are also some limitations to its use. N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide is a relatively new compound, and its mechanism of action is not fully understood. In addition, it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use as a tool for studying gene expression and epigenetic regulation. N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide could be used to selectively inhibit HDACs and modulate gene expression in various cell types. Finally, N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide could be used as a starting point for the development of novel HDAC inhibitors with improved potency and selectivity.

Synthesis Methods

N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide can be synthesized using various methods, including the reaction of 2-chloroacetyl chloride with 1-benzothiophen-2-ethylamine in the presence of a base such as triethylamine. This reaction leads to the formation of N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide as a white crystalline solid with a melting point of 114-116°C. Other methods of synthesis include the reaction of benzothiophene with chloroacetyl chloride in the presence of a base or the reaction of 2-chloroacetic acid with 1-benzothiophen-2-ethylamine.

Scientific Research Applications

N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide has been extensively studied for its potential applications in the field of medicine and biology. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. In one study, N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. In another study, N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

N-[1-(1-benzothiophen-2-yl)ethyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c1-8(14-12(15)7-13)11-6-9-4-2-3-5-10(9)16-11/h2-6,8H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJOJNKMPBZXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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